N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-N-phenylpentanamide
Overview
Description
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-N-phenylpentanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno-thiazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-N-phenylpentanamide typically involves multi-step organic reactions. One common method includes the condensation of 4H-chromeno[4,3-d][1,3]thiazol-2-amine with a suitable phenylpentanamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-N-phenylpentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4H-chromeno[4,3-d][1,3]thiazol-2-amine: A related compound with similar structural features.
N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine: Another derivative with potential biological activities.
Uniqueness
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-N-phenylpentanamide stands out due to its unique combination of a chromeno-thiazole core with a phenylpentanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-N-phenylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-2-3-13-19(24)23(15-9-5-4-6-10-15)21-22-20-16-11-7-8-12-17(16)25-14-18(20)26-21/h4-12H,2-3,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDUIANVJDGKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1=CC=CC=C1)C2=NC3=C(S2)COC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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